molecular formula C8H10N2O B1472072 1-(cyclopropylmethyl)-1H-imidazole-4-carbaldehyde CAS No. 1226507-48-7

1-(cyclopropylmethyl)-1H-imidazole-4-carbaldehyde

Cat. No. B1472072
CAS RN: 1226507-48-7
M. Wt: 150.18 g/mol
InChI Key: CZJCWLDOLYFAKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(cyclopropylmethyl)-1H-imidazole-4-carbaldehyde (CPMICA) is a heterocyclic aldehyde with a five-membered ring structure containing nitrogen and carbon atoms. It has been studied extensively as a potential drug candidate due to its unique structure, which has been found to have interesting biological properties. CPMICA has been studied for its potential use as an anti-cancer, anti-inflammatory, and anti-viral agent.

Scientific Research Applications

Synthesis and Derivative Formation

1-(cyclopropylmethyl)-1H-imidazole-4-carbaldehyde is a derivative of imidazole carbaldehydes, which are crucial in synthesizing various biologically active molecules. For instance, the study by Orhan et al. (2019) demonstrates the synthesis of 4-methyl-5-imidazole carbaldehyde derivatives and their potential biological activities (Orhan, Kose, Alkan, & Öztürk, 2019). Similarly, Ando and Terashima (2010) achieved novel synthesis of 2-amino-1H-imidazol-4-carbaldehyde derivatives, which are useful as building blocks for various 2-aminoimidazole alkaloids (Ando & Terashima, 2010).

properties

IUPAC Name

1-(cyclopropylmethyl)imidazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c11-5-8-4-10(6-9-8)3-7-1-2-7/h4-7H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZJCWLDOLYFAKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C=C(N=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(cyclopropylmethyl)-1H-imidazole-4-carbaldehyde

Synthesis routes and methods

Procedure details

According to Step 1 of Reference Example 8-47, by use of 1H-imidazole-5-carbaldehyde (400 mg, 4.16 mmol) dissolved in N,N-dimethylformamide (6 mL), potassium carbonate (1.15 g, 8.32 mmol) and (bromomethyl)cyclopropane (0.444 mL, 4.58 mmol), the mixture was stirred and reacted at room temperature for 2 hours. Then, purification by preparative thin-layer chromatography (chloroform/methanol=30/1, 50/1) was performed to give 1-(cyclopropylmethyl)-1H-imidazole-5-carbaldehyde (212 mg, yield: 34%) and 1-(cyclopropylmethyl)-1H-imidazole-4-carbaldehyde (209 mg, yield: 33%). 1-(cyclopropylmethyl)-1H-imidazole-5-carbaldehyde
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
1.15 g
Type
reactant
Reaction Step Two
Quantity
0.444 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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